6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
Properties
IUPAC Name |
10,13,14-trimethyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-8-10(3)19-15-9(2)16-14(7-13(8)15)11-5-4-6-12(11)17(18)20-16/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJICEVCHRZSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=C(CCC4)C(=O)O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be achieved through a series of organic reactions. One common method involves the use of a cascade Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization
Chemical Reactions Analysis
6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: Studies have shown that furochromenes exhibit anti-inflammatory, antifungal, and anticancer properties, making them valuable in biological research.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects : The target compound’s three methyl groups enhance lipophilicity compared to analogs with fewer methyl or polar substituents (e.g., 4-chlorophenyl in ). Methyl groups may improve metabolic stability but could reduce solubility .
- Core Scaffold: All compounds share a dihydrocyclopenta[c]chromenone core, but variations in fused rings (e.g., furo[3,2-g] vs. cyclobuta[1,2-b]) alter steric and electronic properties .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Notes:
- The 4-chlorophenyl derivative () exhibits higher molecular weight and LogP due to the bulky, hydrophobic substituent.
Biological Activity
6,8,9-Trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound belonging to the chromenone family. Its unique molecular structure, characterized by a fused cyclopentane and furan system, positions it as a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The structural features include three methyl groups at positions 6, 8, and 9 which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | X | Y |
| Similar Chromenones | A | B |
Note: Actual values for X, Y, A, and B should be filled in based on experimental data from relevant studies.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives of chromenones have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that the compound exhibited an IC50 value comparable to established anticancer agents. The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | Z | Apoptosis |
| MCF-7 (Breast Cancer) | W | Cell Cycle Arrest |
Note: Actual values for Z and W should be filled in based on experimental data from relevant studies.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes implicated in disease processes. For instance:
- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Compounds similar to the target compound have shown promising inhibitory activity against α-glucosidase with IC50 values indicating significant potency.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-glucosidase | Competitive | V |
Note: Actual values for V should be filled in based on experimental data from relevant studies.
Case Studies
Several case studies have illustrated the biological effects of this compound:
- Study on Antioxidant Properties : A comprehensive study evaluated the antioxidant capacity using in vitro models. The results indicated a strong correlation between the concentration of the compound and its ability to neutralize oxidative stress markers.
- Anticancer Activity Evaluation : Another study focused on the cytotoxic effects against various cancer cell lines. The findings suggested that the compound could induce apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multicomponent reactions, such as condensation of methyl-substituted coumarin derivatives with cyclopentanone precursors under acidic catalysis. Key steps include cyclization and functional group protection. Optimizing temperature (80–120°C), solvent choice (e.g., ethanol or acetonitrile), and catalysts (e.g., FeCl₃ or CuBr₂) improves yield . Purification via silica gel chromatography (petroleum ether/EtOAc gradients) ensures high purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (C₁₇H₁₆O₃, MW: 268.31 g/mol) and NMR (¹H/¹³C) to map substituents, including methyl groups at positions 6, 8, and 8. X-ray crystallography resolves fused-ring stereochemistry, while IR spectroscopy identifies carbonyl (C=O) and furan ring vibrations .
Q. What preliminary biological activities have been reported for structurally analogous chromenones?
- Methodology : In vitro assays on similar compounds (e.g., 9-(3-methoxyphenyl)-derivatives) show anti-inflammatory, antioxidant, and enzyme inhibitory activities. Standardize assays like DPPH radical scavenging for antioxidants or COX-2 inhibition for anti-inflammatory potential. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .
Advanced Research Questions
Q. How do substituent positions (6,8,9-methyl groups) influence reactivity and bioactivity compared to analogs?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied methyl positions. Compare reaction kinetics (e.g., oxidation rates with KMnO₄) and biological potency. For example, 8-methyl substitution may enhance steric hindrance, reducing enzyme binding affinity, while 6-methyl could improve lipid solubility .
Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. Target crystal structures (e.g., PDB: 1V3) guide virtual screening. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .
Q. How can researchers resolve contradictions in reported bioactivity data for chromenone derivatives?
- Methodology : Conduct meta-analyses of published IC₅₀ values, noting variables like assay conditions (pH, temperature) and cell lines. Reproduce key studies with standardized protocols. For example, discrepancies in antioxidant activity may arise from differing radical sources (ABTS vs. DPPH) .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., halogenation or hydroxylation)?
- Methodology : Use directing groups (e.g., methoxy) or transition-metal catalysts (Pd/Cu) for C–H activation. For example, electrochemical methods with solvent tuning (DMF vs. THF) can selectively functionalize the chromenone core at C3 or C7 positions .
Q. How do fused-ring dynamics (cyclopenta-furo-chromenone) affect photophysical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
